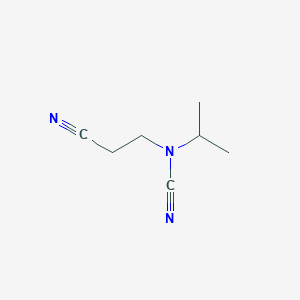![molecular formula C16H12S B12535709 2-[2-(Azulen-1-yl)ethenyl]thiophene CAS No. 652142-07-9](/img/structure/B12535709.png)
2-[2-(Azulen-1-yl)ethenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Azulen-1-yl)ethenyl]thiophene is an organic compound that combines the unique properties of azulene and thiophene. Azulene is known for its deep blue color and non-benzenoid aromaticity, while thiophene is a sulfur-containing heterocycle with significant applications in organic electronics and pharmaceuticals. The combination of these two moieties results in a compound with interesting electronic and optical properties, making it a subject of research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Azulen-1-yl)ethenyl]thiophene typically involves the condensation of azulene derivatives with thiophene-containing compounds. One common method is the Wittig reaction, where a phosphonium ylide derived from azulene reacts with a thiophene aldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Azulen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common, especially at the thiophene ring, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Azulen-1-yl)ethenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Azulen-1-yl)ethenyl]thiophene is largely dependent on its electronic structure. The conjugated system of azulene and thiophene allows for efficient electron delocalization, which is crucial for its optical and electronic properties. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: Known for its deep blue color and aromaticity.
Thiophene: A sulfur-containing heterocycle with applications in organic electronics.
2-(Azulen-1-yl)ethanol: Similar structure but with an alcohol group instead of a thiophene ring.
Uniqueness
2-[2-(Azulen-1-yl)ethenyl]thiophene stands out due to the combination of azulene and thiophene moieties, which imparts unique electronic and optical properties. This makes it particularly valuable in the fields of organic electronics and materials science.
Propiedades
Número CAS |
652142-07-9 |
|---|---|
Fórmula molecular |
C16H12S |
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
2-(2-azulen-1-ylethenyl)thiophene |
InChI |
InChI=1S/C16H12S/c1-2-5-13-8-9-14(16(13)7-3-1)10-11-15-6-4-12-17-15/h1-12H |
Clave InChI |
INRQTFVTRNREFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


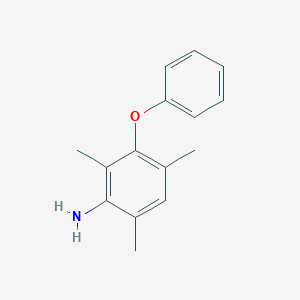
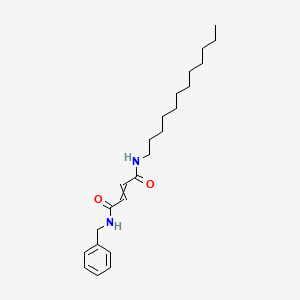
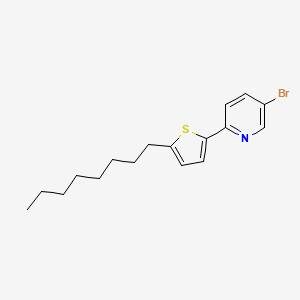

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
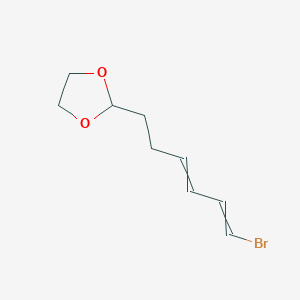
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)

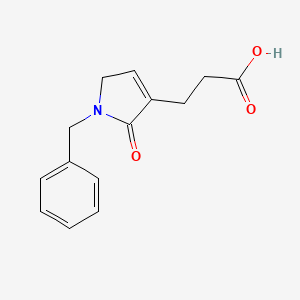

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
